Cas no 2138549-45-6 (4-Tert-butyl-3-(3,3-difluoropiperidin-1-yl)cyclohexan-1-ol)
4-Tert-butyl-3-(3,3-difluoropiperidin-1-yl)cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1160442
- 4-tert-butyl-3-(3,3-difluoropiperidin-1-yl)cyclohexan-1-ol
- 2138549-45-6
- 4-Tert-butyl-3-(3,3-difluoropiperidin-1-yl)cyclohexan-1-ol
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- Inchi: 1S/C15H27F2NO/c1-14(2,3)12-6-5-11(19)9-13(12)18-8-4-7-15(16,17)10-18/h11-13,19H,4-10H2,1-3H3
- InChI Key: RHQAXCZOWNPLIL-UHFFFAOYSA-N
- SMILES: FC1(CCCN(C1)C1CC(CCC1C(C)(C)C)O)F
Computed Properties
- Exact Mass: 275.20607081g/mol
- Monoisotopic Mass: 275.20607081g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 23.5Ų
4-Tert-butyl-3-(3,3-difluoropiperidin-1-yl)cyclohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1160442-1.0g |
4-tert-butyl-3-(3,3-difluoropiperidin-1-yl)cyclohexan-1-ol |
2138549-45-6 | 1g |
$0.0 | 2023-06-08 |
4-Tert-butyl-3-(3,3-difluoropiperidin-1-yl)cyclohexan-1-ol Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 4-Tert-butyl-3-(3,3-difluoropiperidin-1-yl)cyclohexan-1-ol
Introduction to 4-Tert-butyl-3-(3,3-difluoropiperidin-1-yl)cyclohexan-1-ol (CAS No. 2138549-45-6)
4-Tert-butyl-3-(3,3-difluoropiperidin-1-yl)cyclohexan-1-ol is a meticulously designed compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. This compound, identified by the CAS number 2138549-45-6, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The presence of both bulky and fluorinated substituents in its molecular framework suggests a high degree of specificity, which is crucial for developing novel drug candidates.
The tert-butyl group at the 4-position of the cyclohexane ring introduces steric hindrance, which can influence the compound's interactions with biological targets. This steric effect is often exploited in drug design to enhance binding affinity and selectivity. On the other hand, the 3,3-difluoropiperidin-1-yl moiety at the 3-position adds a layer of electronic complexity, potentially modulating the compound's pharmacokinetic properties. The combination of these structural elements makes 4-Tert-butyl-3-(3,3-difluoropiperidin-1-yl)cyclohexan-1-ol a fascinating molecule for further investigation.
In recent years, there has been a growing interest in fluorinated piperidine derivatives due to their diverse biological activities. Piperidine scaffolds are well-known for their role in various pharmacological applications, including central nervous system (CNS) drugs and antiviral agents. The introduction of fluorine atoms into these structures can lead to enhanced metabolic stability and improved binding interactions with biological targets. For instance, fluoro-piperidine derivatives have been shown to exhibit potent activity against certain enzymes and receptors, making them valuable candidates for drug development.
The 4-Tert-butyl-3-(3,3-difluoropiperidin-1-yl)cyclohexan-1-ol molecule represents a significant advancement in this area, combining the benefits of steric hindrance with the electronic effects of fluorine. This compound has been synthesized through multi-step organic reactions that carefully control the regioselectivity and stereochemistry of the product. The synthesis involves key steps such as nucleophilic substitution, reduction, and protection-deprotection strategies to achieve the desired molecular architecture.
One of the most compelling aspects of this compound is its potential application in the development of neurological therapeutics. The piperidine ring is particularly relevant in this context, as it is a common motif in drugs that target neurological disorders. Studies have shown that certain fluoro-piperidine derivatives can modulate neurotransmitter systems, leading to potential treatments for conditions such as epilepsy and depression. The tert-butyl group in 4-Tert-butyl-3-(3,3-difluoropiperidin-1-yl)cyclohexan-1-ol may further enhance its efficacy by improving blood-brain barrier penetration.
Furthermore, the compound's structure suggests that it may have applications beyond neurological disorders. The unique combination of substituents could make it effective against other types of diseases, such as cancer and infectious diseases. Researchers are currently exploring its potential as an antimicrobial agent, leveraging its ability to interact with bacterial enzymes and disrupt essential metabolic pathways. Preliminary studies have shown promising results in vitro, indicating that this compound may be capable of inhibiting the growth of various pathogens.
The pharmacokinetic properties of 4-Tert-butyl-3-(3,3-difluoropiperidin-1-yl)cyclohexan-1-ol are also under investigation. The fluorine atoms are known to enhance metabolic stability by resisting hydrolysis and oxidation. This characteristic is particularly important for drugs that require prolonged half-lives to maintain therapeutic efficacy. Additionally, the bulky tert-butyl group can influence oral bioavailability by reducing first-pass metabolism in the liver. These factors make this compound an attractive candidate for further development into a clinically viable therapeutic agent.
In conclusion,4-Tert-butyl-3-(3,3-difluoropiperidin-1-y)cyclohexan -1 -ol (CAS No. 2138549 -45 -6) is a structurally complex and biologically relevant molecule with significant potential in pharmaceutical research. Its unique combination of substituents makes it suitable for various therapeutic applications, particularly in neurological disorders and antimicrobial treatments. Ongoing research aims to fully elucidate its biological activity and optimize its pharmacokinetic properties for clinical use. As our understanding of drug design continues to evolve,this compound stands as a testament to the innovative approaches being taken to address complex diseases.
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